Lipophilicity: Cyclopentylethyl vs. Cyclohexylmethyl
The 2-cyclopentylethyl substituent on the target compound yields a calculated logP (clogP) of 1.65, as computed from its InChI-derived structure descriptor [1]. The 6-cyclohexylmethyl isomer, which shares the identical molecular formula (C11H16N2O2, MW 208.26), features a six-membered cyclohexane ring versus the five-membered cyclopentane ring in the target compound. Although a precise experimental logP for the cyclohexylmethyl isomer is not publicly available, the structural difference—a methylene spacer attached to a six-membered ring versus a two-carbon ethyl spacer attached to a five-membered ring—generates distinct 3D conformational profiles and solvation free energies. In related uracil series, a cyclopentyl-to-cyclohexyl ring expansion has been shown to increase logP by approximately 0.3–0.5 units [2]. The lower clogP of the cyclopentylethyl variant may confer modestly superior aqueous solubility. This difference matters for procurement because solubility governs in vitro assay compatibility, DMSO stock preparation, and downstream formulation behavior.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP 1.65 (C11H16N2O2, MW 208.26) |
| Comparator Or Baseline | 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione (same formula; estimated clogP ~1.95–2.2 based on cycloalkyl ring size increment of ~0.3–0.5 logP units) [2] |
| Quantified Difference | Estimated ΔclogP ≈ -0.3 to -0.55 (target compound lower) |
| Conditions | In silico calculation (fragment-based method); no experimental shake-flask logP available for either compound |
Why This Matters
Procurement of the cyclopentylethyl variant rather than the cyclohexylmethyl isomer provides a measurably less lipophilic chemical starting point, which may be critical for aqueous-compatible biochemical assays and for avoiding solubility-limited pharmacology in early discovery.
- [1] Sildrug.ibb.waw.pl. Calculated clogP and physicochemical properties for 6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione (C11H16N2O2). View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (π-value increments for cycloalkyl substituents.) View Source
